

# Spectroscopic Profile of Aurachin B: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for **Aurachin B**, a quinoline N-oxide antibiotic first isolated from myxobacteria such as Stigmatella aurantiaca.[1] [2] **Aurachin B** belongs to a class of natural products known for their potent biological activities, including the inhibition of bacterial cytochrome complexes.[2] The detailed spectroscopic information herein is essential for the identification, characterization, and further development of **Aurachin B** and its analogues as potential therapeutic agents.

# **Spectroscopic Data Summary**

The following tables summarize the key quantitative spectroscopic data reported for **Aurachin B**. The Nuclear Magnetic Resonance (NMR) data was acquired in deuterated chloroform (CDCl<sub>3</sub>), and the High-Resolution Mass Spectrometry (HRMS) data was obtained using Electrospray Ionization (ESI).[3]

# Table 1: <sup>1</sup>H NMR Spectroscopic Data for Aurachin B

(400 MHz, CDCl<sub>3</sub>)[3]



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
1.58	S	-	ЗН	Farnesyl CH₃
1.60	S	-	3H	Farnesyl CH₃
1.66	S	-	3H	Farnesyl CH₃
1.90	S	-	3H	Farnesyl CH₃
1.95–1.99	m	-	2H	Farnesyl CH₂
2.02–2.09	m	-	2H	Farnesyl CH₂
2.14–2.18	m	-	4H	Farnesyl CH₂
2.70	S	-	3H	Quinoline 2-CH₃
3.76	d	7.2	2H	Farnesyl CH <sub>2</sub> (at C4)
5.04–5.10	m	-	2H	Farnesyl CH
5.30	t	6.8	1H	Farnesyl CH
5.98	S	-	1H	Aromatic CH
7.56–7.62	m	-	2H	Aromatic CH
7.89–7.92	m	-	1H	Aromatic CH
8.77–8.79	m	-	1H	Aromatic CH

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Aurachin B (100 MHz, CDCl<sub>3</sub>)[3]



Chemical Shift ( $\delta$ ) ppm
12.6
16.2
16.7
17.8
24.7
25.8
26.5
26.8
39.7
39.8
119.9
120.8
123.2
123.7
123.9
124.4
127.5
127.6
128.0
131.4
135.6
137.0
138.7



142.3			
147.5			

Table 3: Mass Spectrometry Data for Aurachin B

Technique	lonization Mode	Mass Calculated ([M+Na]+)	Mass Found ([M+Na]+)	Molecular Formula
HRMS	ESI	402.2409	402.2415	C25H33NO2

# **Experimental Protocols**

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

This protocol is based on the parameters reported in the literature for the structural elucidation of synthesized **Aurachin B**.[3]

- Sample Preparation: A sample of purified Aurachin B (typically 1-5 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- Instrument Setup: A 400 MHz NMR spectrometer is used for acquiring the spectra.
- ¹H NMR Acquisition: The spectrometer is tuned and shimmed for the sample. A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the carbon spectrum at a frequency of 100 MHz. A wider spectral width (e.g., 240 ppm) and a longer acquisition time with a greater number of scans are typically required due to the lower natural abundance of ¹³C.



 Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard TMS at 0.00 ppm for <sup>1</sup>H and the residual solvent peak of CDCl<sub>3</sub> at 77.16 ppm for <sup>13</sup>C.

## **High-Resolution Mass Spectrometry (HRMS)**

This protocol outlines the procedure for obtaining precise mass data for molecular formula determination.[3]

- Sample Preparation: A dilute solution of **Aurachin B** is prepared in a suitable solvent compatible with electrospray ionization, such as methanol or acetonitrile, at a concentration of approximately 1 μg/mL.
- Instrument Setup: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or
  Orbitrap mass analyzer) equipped with an Electrospray Ionization (ESI) source is used. The
  instrument is calibrated using a standard calibration mixture to ensure high mass accuracy.
- Data Acquisition: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μL/min). The analysis is performed in positive ion mode to detect the sodiated adduct ([M+Na]+). The instrument is set to scan a mass range that includes the expected molecular ion, typically m/z 100-1000.
- Data Analysis: The acquired spectrum is analyzed to identify the peak corresponding to the [M+Na]+ ion. The exact mass of this ion is determined and used to calculate the elemental composition using software that matches the experimental mass to possible molecular formulas within a specified mass tolerance (typically < 5 ppm).</li>

#### **Ultraviolet-Visible (UV-Vis) Spectroscopy**

While specific UV-Vis absorption maxima (\lambda max) for **Aurachin B** are not detailed in the reviewed literature, this general protocol describes how such data would be obtained. The quinoline N-oxide chromophore is expected to exhibit distinct absorption bands in the UV region.

• Sample Preparation: A stock solution of **Aurachin B** is prepared in a UV-transparent solvent, such as ethanol or methanol. A series of dilutions are made to find a concentration that yields

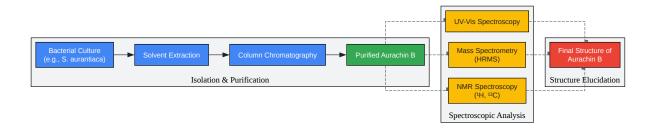


an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

- Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. The instrument is
  initialized and a baseline correction is performed using a cuvette filled with the same solvent
  that was used to prepare the sample.
- Data Acquisition: The sample solution is placed in a quartz cuvette. The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm.
- Data Analysis: The resulting spectrum is analyzed to identify the wavelengths of maximum absorbance (λmax). The molar extinction coefficient (ε) can be calculated at each λmax if the exact concentration of the solution is known, using the Beer-Lambert law (A = εbc).

### **Visualization**

The following diagram illustrates a generalized workflow for the isolation and spectroscopic characterization of a natural product like **Aurachin B**.



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Caption: General workflow for natural product analysis.

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#### References

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